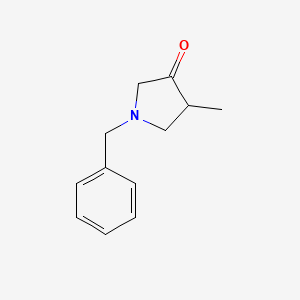

1-Benzyl-4-methylpyrrolidin-3-one

Overview

Description

1-Benzyl-4-methylpyrrolidin-3-one is a chemical compound belonging to the class of pyrrolidinones, which are five-membered heterocyclic compounds containing nitrogen. This compound is characterized by a benzyl group attached to the first carbon and a methyl group attached to the fourth carbon of the pyrrolidin-3-one ring. Pyrrolidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methylpyrrolidin-3-one can be synthesized through various synthetic routes. One common method involves the cyclization of 1-benzyl-4-methylaminopropan-1-one using a suitable cyclization agent such as trifluoroacetic acid (TFA) under reflux conditions. Another approach is the intramolecular reductive amination of 1-benzyl-4-methyl-3-aminopropanone using reducing agents like sodium cyanoborohydride (NaBH3CN) in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reaction time, to optimize yield and purity. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

1-Benzyl-4-methylpyrrolidin-3-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). The major products formed from these reactions include benzylidene derivatives and carboxylic acids.

Reduction Reactions: Reduction of this compound can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The major products formed from these reactions include 1-benzyl-4-methylpyrrolidin-3-amine and other reduced derivatives.

Substitution Reactions: Substitution reactions involving this compound can be carried out using nucleophiles such as alkyl halides or amines. These reactions typically require the presence of a base, such as triethylamine (TEA), to facilitate the substitution process.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure and Properties

- IUPAC Name : 1-benzyl-4-methylpyrrolidin-3-one

- Molecular Formula : C₁₂H₁₅NO

- Molecular Weight : 189.25 g/mol

- CAS Number : 69079-25-0

BMK exhibits a unique structure that allows it to interact with various biological targets, primarily through binding to specific receptors or enzymes. This interaction can lead to conformational changes that either enhance or inhibit the activity of these biomolecules.

Mechanisms of Action

- Enzyme Interaction : BMK primarily interacts with cytochrome P450 enzymes, influencing drug metabolism and efficacy.

- Cellular Signaling : It modulates key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.

- Gene Expression : The compound can alter gene expression profiles, impacting various biological processes including inflammation and cell survival.

Scientific Research Applications

BMK has diverse applications across several scientific disciplines:

Chemistry

- Synthesis Intermediate : BMK serves as an intermediate in synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its versatility makes it a valuable building block for designing new compounds with desired properties.

Biology

- Bioactive Properties : Research indicates that BMK may possess bioactive properties that could lead to the development of new therapeutic agents targeting enzymes and receptors involved in various diseases.

Medicine

- Drug Discovery : Due to its structural similarity to other bioactive molecules, BMK is explored for its potential in drug discovery aimed at developing new therapeutic agents with improved efficacy and safety profiles.

Industry

- Chemical Production : In industrial applications, BMK is utilized in producing various chemical products, including polymers and coatings. Its unique properties contribute to developing advanced materials with enhanced performance.

Case Studies

Several studies have investigated the biological effects of BMK:

Neuroprotective Effects

Research has demonstrated that BMK exhibits protective effects against neurotoxicity induced by various agents. This highlights its potential as a neuroprotective agent in treating neurodegenerative diseases.

Anticonvulsant Properties

BMK has shown anticonvulsant properties similar to those observed in established antiepileptic drugs, suggesting a possible role in managing epilepsy and related disorders.

Metabolic Effects

Studies indicate that BMK can influence metabolic pathways associated with obesity and diabetes, indicating its potential utility in metabolic disease management.

Mechanism of Action

The mechanism by which 1-benzyl-4-methylpyrrolidin-3-one exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism of action can vary based on the specific biological system and the desired therapeutic outcome.

Comparison with Similar Compounds

1-benzyl-4-methylpyrrolidin-3-amine

1-benzyl-4-methylpyrrolidin-3-ol

1-benzyl-4-methylpyrrolidin-2-one

1-benzyl-4-methylpyrrolidin-2-amine

Biological Activity

1-Benzyl-4-methylpyrrolidin-3-one (BMK) is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article delves into its biochemical properties, molecular mechanisms, and potential therapeutic applications, supported by relevant data tables and findings from various studies.

This compound is characterized by its interaction with several enzymes and proteins, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. It has been shown to modulate cellular signaling pathways, gene expression, and metabolic processes.

Key Biochemical Interactions

- Cytochrome P450 Enzymes : Involved in the metabolism of many drugs and endogenous compounds, BMK can influence the activity of these enzymes, affecting drug efficacy and safety profiles.

- MAPK/ERK Pathway : BMK has been observed to affect this pathway, which is essential for cell proliferation and differentiation. Its modulation can lead to significant changes in cellular behavior.

The molecular mechanism underlying the biological activity of BMK involves its binding to specific receptors or enzymes. This interaction can result in conformational changes that either enhance or inhibit their activity.

- Enzyme Inhibition/Activation : BMK may inhibit or activate various enzymes, influencing metabolic pathways critical for cellular function.

- Gene Expression Modulation : Changes in gene expression driven by BMK can affect numerous biological processes, including inflammation and cell survival.

Research Applications

BMK has garnered attention for its potential applications across several fields:

- Pharmaceutical Development : Its structural similarity to other bioactive molecules positions it as a candidate for drug discovery aimed at developing new therapeutic agents.

- Neuroscience : Given its potential effects on neurotransmission, BMK is being explored for applications in treating neurodegenerative diseases and psychiatric disorders .

Comparative Analysis with Similar Compounds

To better understand the biological activity of BMK, it is useful to compare it with structurally related compounds:

| Compound Name | Biological Activity | Notable Applications |

|---|---|---|

| 1-Benzyl-4-methylpyrrolidin-2-one | Antidepressant effects; potential anxiolytic | Mood disorders |

| 1-Benzyl-4-methylpyrrolidin-3-ol | CCR5 antagonist; inhibits HIV entry | Antiviral therapies |

| 1-Benzyl-4-methylpiperidin-3-one | Modulates dopaminergic pathways | Neuropharmacology |

Case Studies

Several studies have investigated the biological effects of this compound:

- Neuroprotective Effects : In animal models, BMK demonstrated protective effects against neurotoxicity induced by various agents, highlighting its potential as a neuroprotective agent .

- Anticonvulsant Properties : Research indicated that BMK might possess anticonvulsant properties similar to those observed in established antiepileptic drugs. This suggests a possible role in managing epilepsy and related disorders .

- Metabolic Effects : Studies have shown that BMK can influence metabolic pathways associated with obesity and diabetes, indicating its potential utility in metabolic disease management.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Benzyl-4-methylpyrrolidin-3-one, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, benzylation of 4-methylpyrrolidin-3-one precursors using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a standard approach. Optimization includes varying temperature (e.g., 60–80°C), solvent polarity, and catalyst selection to improve yield. Monitoring reaction progress via TLC or LC-MS ensures intermediate stability .

Q. How is the structural characterization of this compound performed using crystallographic methods?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with software like SHELX or WinGX is employed for precise structural determination. Data collection involves cooling crystals to 173 K to minimize thermal motion artifacts. Refinement parameters (e.g., R-factor < 0.05) and anisotropic displacement ellipsoid analysis using ORTEP ensure accuracy .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, goggles) and work in a fume hood. Refer to SDS guidelines for spills: neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels. In case of skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

- Methodology : Chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) direct stereochemistry. For example, enantioselective alkylation using L-proline-derived catalysts can yield (S)- or (R)-configured products. Polarimetric analysis and chiral HPLC validate enantiomeric excess (>95%) .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

- Methodology : Cross-validate experimental NMR (¹H/¹³C) with DFT calculations (e.g., B3LYP/6-311++G(d,p)). Discrepancies in chemical shifts may arise from solvent effects or conformational flexibility. Use 2D NMR (COSY, HSQC) to confirm coupling patterns .

Q. How does this compound interact with biological targets, and what assays are used to evaluate its activity?

- Methodology : Molecular docking (AutoDock Vina) predicts binding affinity to enzymes like acetylcholinesterase. In vitro assays (e.g., Ellman’s method) quantify inhibition. SAR studies modify the benzyl or methyl groups to enhance potency .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Properties

IUPAC Name |

1-benzyl-4-methylpyrrolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-10-7-13(9-12(10)14)8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXHIJHCRCPVAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90497980 | |

| Record name | 1-Benzyl-4-methylpyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69079-25-0 | |

| Record name | 1-Benzyl-4-methylpyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4-methylpyrrolidin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.